molecular formula C14H27F3N6O5 B8087055 H-Arg-Lys-OH (TFA)

H-Arg-Lys-OH (TFA)

Cat. No.: B8087055
M. Wt: 416.40 g/mol
InChI Key: OPHRNGXTGITHQT-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Lys-OH (TFA) is a dipeptide formed from L-arginine and L-lysine residues. It is commonly used in scientific research due to its biological activity and relevance in various biochemical processes. The compound is often utilized in studies related to advanced glycation end products (AGEs) and their effects on biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Lys-OH (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of H-Arg-Lys-OH (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Lys-OH (TFA) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Arg-Lys-OH (TFA) has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of H-Arg-Lys-OH (TFA) is primarily due to its ability to form cross-links with proteins, leading to the formation of advanced glycation end products (AGEs). These cross-links can affect the mechanical properties of proteins such as collagen, influencing tissue stiffness and elasticity. The compound interacts with specific molecular targets, including lysine and arginine residues in proteins, and participates in pathways related to protein glycation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Lys-OH (TFA) is unique due to its specific combination of L-arginine and L-lysine residues, which allows it to form unique cross-links and participate in specific biochemical pathways. The presence of TFA enhances its solubility and stability, making it more suitable for certain experimental conditions .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N6O3.C2HF3O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;3-2(4,5)1(6)7/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);(H,6,7)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHRNGXTGITHQT-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27F3N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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